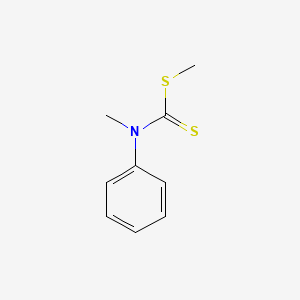

methyl methyl(phenyl)carbamodithioate

Description

Contextualization of Carbamodithioate Esters

Carbamodithioate esters are derivatives of dithiocarbamic acids (R₂NCSSH). These esters are formed by the replacement of the acidic proton with an organic group. The general structure of a dithiocarbamate (B8719985) ester is R₂N-C(=S)-S-R'.

The synthesis of dithiocarbamate salts, the precursors to the esters, typically involves the reaction of a secondary amine with carbon disulfide in the presence of a base. Subsequent alkylation of the resulting dithiocarbamate salt yields the corresponding ester.

Significance of N-Substituted Dithiocarbamates in Contemporary Chemical Research

N-substituted dithiocarbamates have garnered considerable attention in contemporary chemical research due to their versatile applications. One of the most prominent uses of specific N-substituted dithiocarbamates, including methyl methyl(phenyl)carbamodithioate, is in the field of polymer chemistry.

This compound, often referred to by its synonym Cyanothis compound (CMPCD), is recognized as an efficient Reversible Addition-Fragmentation chain Transfer (RAFT) agent. acs.org RAFT polymerization is a type of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. sigmaaldrich.com The effectiveness of CMPCD as a RAFT agent has been demonstrated in the polymerization of various monomers, including vinyl chloride and hydroxy-functional vinyl ethers. acs.orgresearchgate.net This control over the polymerization process is crucial for the development of advanced polymeric materials with tailored properties. sigmaaldrich.com

The mechanism of RAFT polymerization involves a series of addition-fragmentation equilibria where the RAFT agent reversibly caps (B75204) the growing polymer chains. This process minimizes termination reactions and allows for the "living" nature of the polymerization, enabling the synthesis of complex polymer architectures such as block copolymers. dur.ac.uk

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Synonym | Cyanothis compound |

| CAS Number | 76926-16-4 |

| Molecular Formula | C₁₀H₁₀N₂S₂ |

| Molecular Weight | 222.33 g/mol |

| Melting Point | 88-92 °C |

| Appearance | White to orange to green powder/crystal |

Structure

3D Structure

Properties

IUPAC Name |

methyl N-methyl-N-phenylcarbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS2/c1-10(9(11)12-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFDBQCIBPFTCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=S)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447223 | |

| Record name | Carbamodithioic acid, methylphenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62603-94-5 | |

| Record name | Carbamodithioic acid, methylphenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Polymer Science: Reversible Addition Fragmentation Chain Transfer Raft Polymerization

Methyl Methyl(phenyl)carbamodithioate as a Chain Transfer Agent (CTA)

Dithiocarbamates where the nitrogen lone pair is part of an aromatic system, such as in the methyl(phenyl)carbamodithioate structure, have been demonstrated to be highly effective RAFT agents. cmu.edu This is in contrast to simple N,N-dialkyl dithiocarbamates, which are generally ineffective for RAFT polymerization under thermal conditions. cmu.edu The methyl(phenyl)carbamodithioate moiety serves as the core "Z-group" in the RAFT agent structure [Z-C(=S)S-R], which modulates the reactivity and stability of the intermediate radical species, thereby controlling the polymerization process.

A key attribute of a successful RAFT polymerization is the ability to produce polymers with predetermined molecular weights and narrow molecular weight distributions, quantified by the dispersity index (Đ or PDI). Carbamodithioate CTAs derived from the methyl(phenyl)carbamodithioate structure have shown excellent control in this regard.

For instance, the RAFT polymerization of vinyl chloride using cyanothis compound (CMPCD) as the CTA yielded poly(vinyl chloride) (PVC) with the lowest dispersity reported for this polymer via a controlled radical method (Đ ~ 1.4). anu.edu.auacs.org The studies showed a linear increase of the polymer's molecular weight with the conversion of the monomer, a hallmark of a well-controlled or "living" polymerization process. anu.edu.auacs.org Similarly, when controlling the polymerization of hydroxy-functional vinyl ethers, cyanothis compound produced polymers with relatively low dispersities (Đ < 1.38). researchgate.net

The effectiveness of these CTAs extends to other monomer classes as well. N-aryl dithiocarbamates can produce polystyrene and polyacrylates with predictable molecular weights and dispersities below 1.5. researchgate.net For styrene (B11656) and (meth)acrylate esters, dithiocarbamates with an aromatic nitrogen system can yield polymers with dispersities often below 1.2. cmu.edu This high degree of control allows for the precise tailoring of polymer properties for specific applications.

Table 1: Polymerization Data for Various Monomers using Methyl(phenyl)carbamodithioate-based CTAs

| Monomer | CTA | Resulting Polymer | Molecular Weight (Mn) | Dispersity (Đ) | Source(s) |

|---|---|---|---|---|---|

| Vinyl Chloride | Cyanothis compound | Poly(vinyl chloride) | Linear increase with conversion | ~1.4 | anu.edu.au, acs.org |

| 2-Hydroxyethyl Vinyl Ether | Cyanothis compound | Poly(2-hydroxyethyl vinyl ether) | Linear increase with conversion | <1.38 | researchgate.net |

| Styrene | Dithiocarbamates with N-aromatic system | Polystyrene | Controlled | <1.5 | researchgate.net, cmu.edu |

| Methyl Acrylate | Dithiocarbamates with N-aromatic system | Poly(methyl acrylate) | Controlled | <1.5 | researchgate.net |

Kinetic studies are crucial for understanding the mechanism and efficiency of a RAFT agent. Investigations into the RAFT polymerization of vinyl chloride mediated by cyanothis compound have confirmed the controlled nature of the process. anu.edu.auacs.org These studies demonstrated a linear evolution of molecular weight as the monomer was consumed, which indicates that the number of polymer chains remains constant throughout the reaction, a characteristic feature of a living polymerization. anu.edu.auacs.org

Likewise, kinetic analysis of the polymerization of 2-hydroxyethyl vinyl ether (HEVE) with the same CTA showed a linear increase in molecular weight up to approximately 50% monomer conversion. researchgate.net The pseudo-first-order kinetics observed in these systems further support the controlled radical polymerization mechanism. rsc.org This controlled behavior is essential for the synthesis of well-defined polymers and complex architectures like block copolymers.

The efficacy of a RAFT agent is highly dependent on its structure, specifically the "Z" and "R" groups. For dithiocarbamates, modifying the substituents on the nitrogen atom (the Z-group) or altering the leaving group (the R-group) can fine-tune the CTA's activity to suit different monomer classes.

For example, a class of "switchable" N-methyl-N-4-pyridinyldithiocarbamate RAFT agents has been developed. rsc.org These CTAs can control the polymerization of both highly reactive "more activated monomers" (MAMs) like acrylates and styrene, and less reactive "less activated monomers" (LAMs) such as vinyl acetate (B1210297). researchgate.netrsc.org The introduction of a pyridyl substituent on the N-phenyl ring allows the CTA's activity to be modulated, for instance, by the addition of acid. researchgate.net

Research on a series of cyanomethyl N-aryl-N-pyridyl dithiocarbamates, where the substituent on the N-phenyl ring was varied, showed a significant effect on the polymerization control of N-vinylpyrrolidone. rsc.org This demonstrates that subtle electronic changes to the Z-group can have a profound impact on the RAFT process. The choice of the R-group is also critical, as it must be a good homolytic leaving group and an efficient radical initiator for the specific monomer being polymerized. openrepository.com The common use of the cyanomethyl group in many effective carbamodithioate CTAs highlights its favorable properties as an R-group compared to a simple methyl group. anu.edu.auresearchgate.netnih.gov

RAFT Polymerization of Diverse Monomers using Carbamodithioate CTAs

A major advantage of RAFT polymerization is its applicability to a wide range of monomers. Carbamodithioates based on the methyl(phenyl)carbamodithioate framework have proven to be versatile CTAs for controlling the polymerization of various vinyl monomers, enabling the synthesis of both simple homopolymers and more complex structures.

Vinyl Chloride: The first successful controlled/"living" radical polymerization of vinyl chloride was reported using cyanothis compound as the RAFT agent. anu.edu.auacs.org This breakthrough allowed for the synthesis of PVC with unprecedented control over its molecular weight and a significantly narrower dispersity (Đ ~ 1.4) than achievable with conventional methods. anu.edu.auacs.org Characterization of the resulting polymer confirmed the absence of structural defects and the presence of the CTA fragments at the chain ends, indicating a high degree of control. anu.edu.auacs.org

Vinyl Acetate: The polymerization of less activated monomers like vinyl acetate is challenging to control. However, N-aryl dithiocarbamates have shown success in producing poly(vinyl acetate) with controlled molecular weights and dispersities under 1.5. researchgate.net Furthermore, a poly(HEVE) macro-CTA, initially synthesized using cyanothis compound, was successfully chain-extended with vinyl acetate, demonstrating the "living" nature of the polymer chains and the CTA's utility for this monomer. researchgate.net

2-Hydroxyethyl Vinyl Ether: Cyanothis compound was also found to be an efficient CTA for the controlled polymerization of hydroxy-functional vinyl ethers, such as 2-hydroxyethyl vinyl ether (HEVE). researchgate.net The process yielded well-defined poly(HEVE) that could be used as a macromolecular chain transfer agent (macro-CTA) for further reactions. researchgate.net

Styrene: Styrene, a more activated monomer, is readily controlled by dithiocarbamates featuring an N-aromatic system. cmu.edu These CTAs provide excellent control over molecular weight and result in polystyrenes with very narrow dispersities, often below 1.2. cmu.edu The use of switchable N-aryl-N-pyridyl dithiocarbamates has also been studied for styrene polymerization, showing that the CTA affects molar mass distribution and reaction kinetics. researchgate.net

The high degree of end-group fidelity achieved with carbamodithioate CTAs makes them ideal for synthesizing complex polymer architectures, most notably block copolymers. The dithiocarbamate (B8719985) group remains at the end of the polymer chain after the first polymerization step, allowing it to be reactivated in the presence of a second monomer to grow another block.

This strategy has been successfully employed using methyl(phenyl)carbamodithioate-type CTAs. For example, a poly(methyl methacrylate) macro-CTA prepared with a dithiocarbamate was chain-extended with styrene to afford a P(MMA-block-Sty) copolymer with low dispersity (Đ = 1.15). cmu.edu Similarly, a poly(HEVE) macro-CTA, synthesized with cyanothis compound, was used to create block copolymers with vinyl acetate and N-vinylpyrrolidone. researchgate.net

The development of versatile CTAs like the 3,5-dimethyl-1H-pyrazole-1-carbodithioates has enabled the synthesis of challenging block copolymers, such as those combining a more activated monomer with a less activated one (poly(MAM)-block-poly(LAM)). rsc.org Specifically, poly(N,N-dimethylacrylamide)-block-poly(vinyl acetate) has been synthesized, highlighting the broad utility of these advanced carbamodithioates. rsc.org The ability to create such well-defined block copolymers is crucial for applications in nanotechnology, drug delivery, and advanced materials. nih.govharth-research-group.org

Mechanistic Insights into RAFT Polymerization Mediated by Carbamodithioate CTAs

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures. wikipedia.orgresearchgate.net The control is achieved through a degenerative chain transfer process mediated by a RAFT agent, typically a thiocarbonylthio compound. wikipedia.orgmonash.edu Carbamodithioates represent a significant class of RAFT agents whose activity can be finely tuned, making them subjects of detailed mechanistic studies. researchgate.net

Elucidation of Addition-Fragmentation Pathways

The core of the RAFT mechanism lies in a sequence of addition and fragmentation steps that establish an equilibrium between active (propagating radicals) and dormant (polymeric RAFT agent) species. openrepository.com For a carbamodithioate Chain Transfer Agent (CTA), this process controls the growth of polymer chains.

The generally accepted mechanism proceeds as follows:

Initiation : A standard radical initiator (e.g., AIBN) decomposes to generate primary radicals, which then react with a monomer (M) to form a propagating radical (Pn•). wikipedia.org

RAFT Pre-Equilibrium : The propagating radical adds to the C=S bond of the initial carbamodithioate RAFT agent, forming an intermediate radical. This intermediate can then fragment in two ways: either reverting to the starting species or releasing the R group as a new radical (R•) and forming a dormant polymeric RAFT agent. wikipedia.org

Re-initiation : The expelled radical (R•) reacts with the monomer to begin a new propagating chain (Pm•).

Main RAFT Equilibrium : The newly formed propagating chains (Pm•) add to the polymeric RAFT agent, re-forming an intermediate radical. This intermediate is symmetrical with respect to the polymer chains attached to the sulfur atoms. Fragmentation of this radical can release either Pn• or Pm•, allowing for the transfer of the carbamodithioate end-group between chains. cmu.edu This rapid exchange between active and dormant states ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution. openrepository.comcmu.edu

The effectiveness of a carbamodithioate CTA is determined by the rates of addition and fragmentation. The nitrogen atom's lone pair of electrons in the dithiocarbamate structure (Z = NR'R") plays a crucial role. In simple N,N-dialkyl dithiocarbamates, these electrons delocalize onto the thiocarbonyl group, deactivating it towards radical addition. However, when the nitrogen's lone pair is part of an aromatic system (e.g., pyrrole, carbazole), its availability for delocalization is reduced, making the C=S bond more reactive and rendering the compound an effective RAFT agent. cmu.edu This modification makes reversible radical addition-fragmentation more favorable. cmu.edu

Detailed structural investigations of RAFT polymerization products have confirmed the presence of the dormant polymeric RAFT agent and various termination products, while species associated with the intermediate radical, such as three- or four-armed star polymers, were not detected, supporting the proposed pathways. qut.edu.au

Influence of Solvent Systems on RAFT Process Control

The choice of solvent can significantly impact the kinetics and control of RAFT polymerization. The solvent can influence the propagation rate constant of the monomer and the transfer constant of the RAFT agent, thereby affecting polymerization rates and the final polymer's polydispersity. researchgate.net

Studies on dithiocarbamate-mediated RAFT polymerization have shown that solvents like methanol (B129727) and dimethylformamide (DMF) are effective media, in part due to their ability to dissolve the monomer, initiator, and resulting polymer. nih.gov In the polymerization of 1-vinyl-1,2,4-triazole (B1205247) using dithiocarbamate CTAs, methanol generally led to polymers with narrower polydispersity compared to DMF. nih.gov This suggests that solvent-monomer or solvent-polymer interactions can alter radical reactivity and the dynamics of the RAFT equilibrium.

Similarly, research on other RAFT systems has demonstrated distinct solvent effects. For methyl methacrylate (B99206) (MMA) polymerization, the use of benzene (B151609) resulted in lower polymerization rates but narrower polydispersities compared to polymerizations in DMF or acetonitrile (B52724), especially at low conversions. researchgate.net The effect of different solvents on RAFT copolymerization of styrene and 1,3-butadiene (B125203) was also investigated, showing variations in molecular weights and yields in solvents like chlorobenzene (B131634) (PhCl), DMF, and dimethylacetamide (DMAc). rsc.org

The following table summarizes findings on how solvent choice can affect the outcome of dithiocarbamate-mediated RAFT polymerization.

| Chain Transfer Agent (CTA) | Solvent | [M]:[CTA] Ratio | Polydispersity Index (PDI) |

|---|---|---|---|

| CTA1 (Dithiocarbamate) | Methanol | 100:1 | 1.16 |

| CTA1 (Dithiocarbamate) | DMF | 100:1 | 1.18 |

| CTA2 (Dithiocarbamate) | Methanol | 100:1 | 1.17 |

| CTA2 (Dithiocarbamate) | DMF | 100:1 | 1.21 |

| CTA1 (Dithiocarbamate) | Methanol | 400:1 | 1.21 |

| CTA1 (Dithiocarbamate) | DMF | 400:1 | 1.25 |

Mechanism of pH-Switchable Carbamodithioate CTAs

A significant innovation in RAFT polymerization has been the development of "switchable" carbamodithioate CTAs, which exhibit different activities depending on the pH of the system. scientific.netnih.gov This class of agents, particularly N-aryl-N-(4-pyridinyl) dithiocarbamates, allows for unprecedented control over the polymerization of monomers with vastly different reactivities. nih.govresearchgate.net

The switching mechanism is based on the protonation and deprotonation of the pyridinyl group.

Unprotonated (Neutral) State : In its neutral form, the N-(4-pyridinyl)-N-methyldithiocarbamate is a relatively low-activity RAFT agent. The nitrogen lone pair on the pyridyl group contributes to the deactivation of the C=S bond, making it suitable for controlling the polymerization of "Less Activated Monomers" (LAMs), such as vinyl acetate or N-vinylpyrrolidone. nih.gov

Protonated State : Upon the addition of a stoichiometric amount of a strong protic acid (e.g., trifluoroacetic acid) or a Lewis acid, the pyridinyl nitrogen becomes protonated. scientific.net This protonation transforms the pyridyl group into a strongly electron-withdrawing pyridinium (B92312) group. rsc.org The increased electron-withdrawing nature enhances the reactivity of the C=S double bond toward radical addition, "switching" the CTA into a high-activity state. openrepository.com This protonated form is highly effective for controlling the polymerization of "More Activated Monomers" (MAMs), such as styrenes and acrylates. scientific.netnih.gov

This pH-switchable activity is particularly valuable for synthesizing well-defined poly(MAM)-block-poly(LAM) block copolymers. The polymerization of the MAM block is conducted first using the protonated, high-activity form of the RAFT agent. After the first block is complete, the system is deprotonated (e.g., using an organic base or by passing it through a basic column), switching the RAFT agent to its low-activity state, which then effectively controls the subsequent polymerization of the LAM block. Studies have shown that the protonated form of agents like 1-cyano-1-methylethyl (phenyl)(pyridin-4-yl)-carbamodithioate provides polymers with significantly lower dispersity than the neutral form when polymerizing styrene (a MAM). scientific.net

The following table illustrates the performance of a pH-switchable CTA in its neutral and protonated states.

| CTA Form | Monomer | Resulting Polymer | Key Finding |

|---|---|---|---|

| Neutral (Unprotonated) | Styrene (MAM) | Polystyrene | Provides less control, resulting in higher polydispersity. |

| Protonated (with acid) | Styrene (MAM) | Polystyrene | Provides superior control, resulting in significantly lower polydispersity (narrower SEC curves). scientific.net |

Coordination Chemistry of Methyl Methyl Phenyl Carbamodithioate Ligands

Dithiocarbamate (B8719985) Ligand Characteristics

Dithiocarbamate ligands, with the general formula R₂NCS₂⁻, are versatile monoanionic chelating agents that form stable complexes with a wide array of metal ions. The coordination behavior of these ligands is intricately linked to their structural and electronic properties.

Analysis of Chelation Modes (Monodentate, Bidentate Symmetrical, Anisobidentate, Bridging)

The methyl methyl(phenyl)carbamodithioate ligand, like other dithiocarbamates, can adopt several coordination modes, which dictates the resulting geometry and nuclearity of the metal complex. The primary chelation modes observed are:

Monodentate: In this mode, only one of the sulfur atoms of the dithiocarbamate ligand coordinates to the metal center. This is less common for dithiocarbamates due to the stability of the chelate ring but can be induced by steric hindrance or the presence of other strongly coordinating ligands.

Bidentate Symmetrical (Isosbidentate): This is the most common coordination mode where both sulfur atoms bind to the metal center, forming a stable four-membered chelate ring. In a symmetrical coordination, the metal-sulfur bond lengths are essentially equal. This mode is prevalent in many homoleptic complexes.

Anisobidentate: Similar to the bidentate symmetrical mode, both sulfur atoms are coordinated to the metal center, but the metal-sulfur bond lengths are significantly different. This asymmetry can arise from electronic effects within the complex or crystal packing forces. The spectral and computational data of some antimony(III) complexes with N-methyl-N-phenyldithiocarbamate have revealed an anisobidentate mode of coordination.

Bridging: The dithiocarbamate ligand can bridge two or more metal centers. This can occur in several ways, for instance, by one sulfur atom coordinating to two metals or by each sulfur atom coordinating to a different metal ion. This bridging leads to the formation of dinuclear or polynuclear complexes. For example, a dinuclear mercury(II) complex with N-methyl-N-phenyldithiocarbamate features one dithiocarbamate ligand acting as a chelating-bridging ligand between two mercury atoms, resulting in a dinuclear eight-membered ring. nih.gov Similarly, a zinc(II) complex with mixed N-methyl-N-phenyl dithiocarbamate and N-butyl-N-phenyl dithiocarbamate ligands shows the dithiocarbamate acting in a chelating and bridging fashion. researchgate.net

Influence of Nitrogen Substituents on Coordination Behavior

The nature of the substituents on the nitrogen atom of the dithiocarbamate ligand plays a crucial role in modulating its electronic and steric properties, which in turn influences its coordination behavior. In this compound, the presence of both a methyl and a phenyl group on the nitrogen atom has distinct consequences.

The phenyl group, being an aromatic substituent, can participate in π-stacking interactions, influencing the supramolecular assembly of the resulting metal complexes in the solid state. Electronically, the phenyl group is generally considered to be electron-withdrawing compared to alkyl groups, which can affect the electron density on the sulfur donor atoms. The methyl group, on the other hand, is a simple alkyl group with electron-donating properties. The combination of these two different substituents can lead to a nuanced electronic effect on the dithiocarbamate moiety.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound typically involves the reaction of a metal salt with the in situ generated dithiocarbamate ligand or with a pre-synthesized salt of the ligand, such as sodium or ammonium (B1175870) N-methyl-N-phenyldithiocarbamate. tandfonline.commdpi.com

Complexation with Transition Metal Ions (e.g., Cu(II), Zn(II), Pt(II), Mn(II), Co(II), Ni(II), Au(III), In(III))

This compound has been successfully used to synthesize complexes with a variety of transition metal ions.

Cu(II), Mn(II), Co(II), and Ni(II): A series of mixed ligand complexes with the general formula [ML₂(py)₂], where M = Mn(II), Co(II), Ni(II), and Cu(II), and L = N-methyl-N-phenyl dithiocarbamate, have been prepared and characterized. nih.gov Spectroscopic and magnetic moment data suggest an octahedral geometry for these complexes, with the dithiocarbamate acting as a symmetrical bidentate ligand. nih.gov Homoleptic complexes of Cu(II) and Ni(II) have also been reported, with studies suggesting a square planar geometry for the Cu(II) complex. tandfonline.comtandfonline.com

Zn(II): Homoleptic bis(N-methyl-N-phenyldithiocarbamato)zinc(II) has been synthesized and is proposed to have a four-coordinate geometry. nih.gov

Pt(II): Platinum(II) complexes of N-methyl-1-phenyldithiocarbamate have been synthesized and are proposed to have a four-coordinate square planar geometry based on electronic spectra. tandfonline.com

Au(III): While the coordination chemistry of gold(III) with dithiocarbamates is well-established, specific studies on its complexes with this compound are limited. However, cyclometallated Au(III) dithiocarbamate complexes with other dithiocarbamate ligands have been synthesized and characterized, suggesting the feasibility of forming similar complexes with the ligand . nih.gov

In(III): The reaction of ammonium N-methyl-N-phenyl dithiocarbamate with In³⁺ results in the formation of the homoleptic complex, In(III) tris(N-methyl-N-phenyldithiocarbamate). mdpi.com

Formation of Homoleptic and Heteroleptic Complexes

Both homoleptic and heteroleptic complexes of this compound have been synthesized and studied.

Homoleptic Complexes: These complexes contain only this compound as the ligand. Examples include the bis- and tris-ligand complexes with various metal ions such as [Cu(L)₂], [Zn(L)₂], [Pt(L)₂], and [In(L)₃]. nih.govmdpi.comtandfonline.com In these complexes, the dithiocarbamate ligand typically acts as a bidentate chelating agent. tandfonline.com

Heteroleptic Complexes: These are mixed-ligand complexes where the metal ion is coordinated to this compound along with other ligands. A notable series of heteroleptic complexes are the pyridine (B92270) adducts, [M(L)₂(py)₂] where M = Mn(II), Co(II), Ni(II), and Cu(II). nih.gov In these octahedral complexes, the dithiocarbamate ligands are bidentate, and the pyridine molecules occupy the remaining coordination sites. nih.gov Heteroleptic nickel(II) complexes involving triphenylphosphine (B44618) have also been reported with similar dithiocarbamate ligands. researchgate.net

Structural Elucidation of Metal-Methyl Methyl(phenyl)carbamodithioate Complexes

The structures of several metal complexes of this compound and closely related ligands have been determined using single-crystal X-ray diffraction and further characterized by spectroscopic methods.

Copper(II) Complex: The crystal structure of bis(N-methyl-1-phenyldithiocarbamato)copper(II) has been determined. tandfonline.com The complex exhibits a square planar geometry around the Cu(II) ion, with the copper atom situated on a center of inversion. The dithiocarbamate ligands are asymmetrically bonded to the copper center.

Platinum(II) Complex: Based on electronic spectral data, the homoleptic bis(N-methyl-1-phenyldithiocarbamato)platinum(II) complex is suggested to adopt a four-coordinate square planar geometry. tandfonline.com Detailed crystallographic data for this specific complex is not currently available in the literature.

Manganese(II), Cobalt(II), and Nickel(II) Complexes: For the heteroleptic pyridine adducts, [M(L)₂(py)₂] (M = Mn, Co, Ni), an octahedral geometry is proposed based on electronic spectra and magnetic moment measurements. nih.gov In these complexes, the two this compound ligands are expected to coordinate in a bidentate fashion, with the two pyridine molecules completing the coordination sphere. To date, single-crystal X-ray diffraction studies for these specific heteroleptic complexes have not been reported.

Indium(III) Complex: The single-crystal X-ray diffraction analysis of In(III) tris(N-methyl-N-phenyldithiocarbamate) reveals a monomeric structure where the indium atom is hexa-coordinated by three bidentate dithiocarbamate ligands. mdpi.com This results in a slightly distorted octahedral geometry around the indium center. mdpi.com

Below are interactive data tables summarizing available structural and characterization data for selected complexes.

Table 1: Selected Bond Lengths and Angles for Bis(N-methyl-1-phenyldithiocarbamato)copper(II)

| Bond | Length (Å) | Angle | Degree (°) |

| Cu-S1 | 2.318(1) | S1-Cu-S2 | 77.95(3) |

| Cu-S2 | 2.301(1) | S1-Cu-S2¹ | 102.05(3) |

| C-N | 1.318(4) | S1¹-Cu-S1 | 180.0 |

| C-S1 | 1.731(3) | S2¹-Cu-S2 | 180.0 |

| C-S2 | 1.720(3) | ||

| Symmetry code: (i) -x+1, -y+1, -z+1. Data from tandfonline.com. |

Table 2: Characterization Data for Heteroleptic [M(L)₂(py)₂] Complexes

| Metal Ion (M) | Geometry | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) ν(C=N) |

| Mn(II) | Octahedral | 5.71 | 1432 |

| Co(II) | Octahedral | 1.82 | 1438 |

| Ni(II) | Octahedral | 3.14 | 1440 |

| Cu(II) | Octahedral | 2.02 | 1444 |

| Data from Asekun et al. (2015) nih.gov. |

Table 3: Selected Bond Lengths and Angles for In(III) tris(N-methyl-N-phenyldithiocarbamate)

| Bond | Length (Å) | Angle | Degree (°) |

| In1-S1 | 2.589(1) | S1-In1-S2 | 69.67(4) |

| In1-S2 | 2.635(1) | S3-In1-S4 | 69.24(4) |

| In1-S3 | 2.556(1) | S5-In1-S6 | 69.46(4) |

| In1-S4 | 2.624(1) | S1-In1-S3 | 94.62(4) |

| In1-S5 | 2.571(1) | S2-In1-S4 | 91.31(4) |

| In1-S6 | 2.627(1) | S5-In1-S3 | 159.50(4) |

| Data from Ferjani et al. (2022) mdpi.com. |

Spectroscopic Confirmation of Coordination Geometry and Modes

Spectroscopic techniques are crucial for elucidating the coordination mode of the dithiocarbamate ligand and the resulting geometry of the metal complex. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy provide valuable insights into the electronic structure and bonding within these compounds.

Infrared (IR) Spectroscopy: The IR spectrum of a dithiocarbamate complex offers key diagnostic bands. The position of the ν(C-N) stretching vibration, often referred to as the "thioureide" band, is particularly informative. This band, typically appearing in the 1400-1550 cm⁻¹ region, provides insight into the C-N bond order. sysrevpharm.orgnih.gov Upon coordination to a metal, this band shifts to a higher frequency compared to the free ligand, indicating an increase in the double-bond character of the C-N bond. This is a consequence of the delocalization of the nitrogen lone pair electrons into the C-S bonds upon chelation. Another important region is the ν(C-S) stretching vibration, which usually appears as a single band around 1000 cm⁻¹ for symmetrically chelated ligands, confirming a bidentate coordination mode. sysrevpharm.org The presence of new bands in the far-IR region (typically 400-500 cm⁻¹) can be assigned to M-S stretching vibrations, providing direct evidence of coordination. nih.govaip.org

1H and 13C NMR Spectroscopy: NMR spectroscopy is used to characterize the ligand framework within the complex. In the 1H NMR spectrum of a this compound complex, characteristic signals for the methyl and phenyl protons would be observed. nih.gov Similarly, the 13C NMR spectrum would show distinct resonances for the methyl, phenyl, and the NCS₂ carbons. The chemical shift of the NCS₂ carbon, which typically appears significantly downfield (around 200-215 ppm), is sensitive to the coordination environment.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of dithiocarbamate complexes are characterized by intense absorption bands in the UV-Vis region. sysrevpharm.org These bands are typically due to intraligand π → π* transitions and ligand-to-metal charge transfer (LMCT) transitions. nih.gov The energy and intensity of these bands can provide information about the coordination geometry of the metal center. For instance, the number and position of d-d transition bands can help distinguish between different geometries such as tetrahedral, square planar, or octahedral. bohrium.com

| Technique | Vibrational/Transition Band | Typical Range | Information Deduced |

|---|---|---|---|

| FT-IR | ν(C-N) (Thioureide) | 1400-1550 cm-1 | Indicates C-N bond order and coordination. sysrevpharm.orgnih.gov |

| FT-IR | ν(C-S) | 950-1050 cm-1 | A single band suggests symmetric bidentate coordination. |

| FT-IR | ν(M-S) | 400-500 cm-1 | Direct evidence of metal-sulfur bond formation. nih.gov |

| 13C NMR | δ(NCS2) | 200-215 ppm | Sensitive to the electronic environment of the dithiocarbamate group. |

| UV-Vis | π → π* | 250-350 nm | Intraligand electronic transitions. sysrevpharm.org |

| UV-Vis | d-d transitions | Variable | Provides information on coordination geometry. bohrium.com |

Crystallographic Investigations of Metal-Carbamodithioate Structures

Dithiocarbamate ligands like this compound typically act as bidentate chelating agents, forming a four-membered ring with the metal center. researchgate.nettandfonline.com The "bite angle" (S-M-S) within this chelate ring is usually small, often around 75°, which can lead to distortions from ideal geometries. tandfonline.com

The coordination geometry adopted by the metal ion is influenced by its nature and oxidation state. For example:

Square Planar: Common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). tandfonline.com In these complexes, the metal center is coordinated to two dithiocarbamate ligands, resulting in an MS₄ core.

Tetrahedral: Often observed for Zn(II), Cd(II), and Co(II) complexes. nih.govbohrium.com

Octahedral: Typically formed by metal ions like Co(III) and Ir(III), which coordinate to three dithiocarbamate ligands. eurjchem.com

The crystal packing of these complexes can be influenced by intermolecular interactions, such as hydrogen bonds or π-π stacking, particularly when aromatic groups like the phenyl substituent are present. nih.gov

| Complex Type | Metal Ion | Coordination Geometry | Typical M-S Bond Length (Å) | Typical S-M-S Bite Angle (°) | Reference Example |

|---|---|---|---|---|---|

| [M(S2CNR'R'')2] | Pd(II) | Square Planar | 2.30 - 2.35 | ~76 | [Pd(Et2dtc)2] tandfonline.com |

| [M(S2CNR'R'')2] | Cu(II) | Distorted Square Planar | 2.30 - 2.34 | ~77 | [Cu(MphDTC)2] nih.gov |

| [M(S2CNR'R'')2] | Zn(II) | Tetrahedral (often dimeric) | 2.35 - 2.80 | ~76 (chelating), ~108 (bridging) | [Zn(μ-MphDTC)2(MphDTC)2] nih.gov |

| [M(S2CNR'R'')3] | Co(III) | Distorted Octahedral | 2.25 - 2.27 | ~76 | [Co(nPr2dtc)3] tandfonline.com |

Ligand Design and Modification for Tailored Coordination Properties

The properties of metal-dithiocarbamate complexes can be systematically tuned by modifying the substituents on the nitrogen atom. eurjchem.com The design of the this compound ligand itself, with its distinct methyl (alkyl) and phenyl (aryl) groups, imparts specific steric and electronic characteristics.

Electronic Effects: The electron-donating or -withdrawing nature of the nitrogen substituents influences the electron density on the sulfur donor atoms. The alkyl methyl group is electron-donating, which enhances the electron-donating ability of the sulfur atoms, leading to more stable metal complexes. Conversely, the aryl phenyl group can be electron-withdrawing, which might slightly reduce the ligand's donor strength but can participate in π-stacking interactions, influencing the supramolecular structure. The stability of complexes often increases with the electron-donating ability of the alkyl groups. tandfonline.com

Steric Effects: The size and shape of the substituents control the steric hindrance around the metal center. This can influence the coordination number and geometry of the complex. For example, bulky substituents may prevent the formation of higher-coordinate complexes like octahedral [M(S₂CNR'R'')₃] structures, favoring lower-coordinate ones like tetrahedral or square planar [M(S₂CNR'R'')₂]. tandfonline.com The presence of both a small methyl group and a larger phenyl group in this compound presents an intermediate steric profile.

By strategically altering these substituents, ligands can be designed for specific applications. For instance, introducing functional groups onto the phenyl ring could allow for the creation of multimetallic assemblies or the attachment of the complex to a surface. The introduction of other donor atoms, such as a pyridyl group on one of the substituents, can lead to ligands that act as bridges between metal centers, forming coordination polymers with interesting structural and functional properties. mdpi.comresearchgate.net This ability to fine-tune the ligand's properties is a key reason for the continued interest in dithiocarbamate chemistry.

Organic Transformations Involving Methyl Methyl Phenyl Carbamodithioate

Reactivity Profiles of Carbamodithioate Esters

The chemical behavior of carbamodithioate esters, such as methyl methyl(phenyl)carbamodithioate, is dictated by the presence of the dithiocarbamate (B8719985) moiety (>N-C(=S)S-). This functional group is susceptible to a range of chemical transformations.

Oxidation Reactions

The oxidation of dithiocarbamates typically results in the formation of thiuram disulfides. wikipedia.org This transformation involves the coupling of two dithiocarbamate molecules with the elimination of two electrons. In the case of this compound, oxidation would be expected to yield a thiuram disulfide through the formation of a disulfide bond between the sulfur atoms of two molecules, following the general reaction scheme for dithiocarbamate oxidation.

Dithiocarbamate-copper complexes have been shown to be redox-active, and their ability to promote lipid peroxidation is correlated with the lipophilicity of the complex. nih.gov Furthermore, studies on dithiocarbamate pesticides have examined their oxidation by common water disinfection oxidants. researchgate.net While specific studies on the oxidation of this compound are not prevalent, the general reactivity pattern of dithiocarbamates suggests its susceptibility to oxidative coupling.

Table 1: General Oxidation Product of Dithiocarbamates

| Reactant Class | Oxidizing Agent | Typical Product |

| Dithiocarbamate | Mild Oxidants | Thiuram Disulfide |

Reduction Reactions

The carbamodithioate group can undergo reductive desulfurization. A notable method for the reduction of dithiocarbamates involves the use of hypophosphorous acid (H₃PO₂) in combination with triethylamine (B128534) (Et₃N) and a radical initiator such as 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ACCN) in refluxing dioxane. rsc.org This tin-free radical-mediated reduction leads to the cleavage of the carbon-sulfur bonds. rsc.org

Table 2: Example of a Reduction Method for Dithiocarbamates

| Substrate Class | Reagent System | Product Type | Reference |

| Dithiocarbamates | H₃PO₂–Et₃N–ACCN | Reductive Desulfurization Product | rsc.org |

Nucleophilic Substitution Reactions

The ester form of carbamodithioates, such as this compound, is susceptible to nucleophilic substitution reactions. In these reactions, the methylthio (-SMe) group can act as a leaving group, being displaced by a nucleophile. This reactivity is a key feature in the synthetic utility of this class of compounds.

For instance, the reaction of dithiocarbamate salts with various electrophiles leads to the formation of new dithiocarbamic acid esters, which is a form of nucleophilic substitution. fabad.org.tr The versatility of dithiocarbamates in synthesis is also demonstrated in their reactions with nitroepoxides to form N,S-heterocycles and other derivatives. nih.gov The core principle involves the nucleophilic character of the dithiocarbamate sulfur atoms or the susceptibility of the sulfur-bound methyl group to be displaced by incoming nucleophiles.

This compound as a Synthetic Precursor

The reactivity of this compound makes it a useful intermediate in the synthesis of various organic compounds, particularly those containing nitrogen and sulfur.

Formation of Thiosemicarbazide Intermediates

A significant application of N-aryl methyldithiocarbamates, including this compound, is in the synthesis of 4-arylthiosemicarbazides. scribd.comresearchgate.net This transformation is achieved through a reaction known as hydrazinolysis, which involves treatment with hydrazine (B178648) (NH₂NH₂). scribd.comresearchgate.net

The reaction proceeds via a nucleophilic attack of the hydrazine on the thiocarbonyl carbon of the dithiocarbamate. This is followed by the elimination of methanethiol (B179389) (CH₃SH) to yield the corresponding thiosemicarbazide. This method provides a straightforward route to these important synthetic intermediates, which are themselves precursors to a wide range of heterocyclic compounds. scribd.comresearchgate.net The general scheme for this synthesis starts with the base-catalyzed addition of an arylamine to carbon disulfide, followed by methylation to give the N-aryl methyldithiocarbamate, which is then subjected to hydrazinolysis. scribd.comresearchgate.net

Table 3: Synthesis of 4-Arylthiosemicarbazides from N-Aryl Methyldithiocarbamates

| Starting Material | Reagent | Product |

| N-Aryl Methyldithiocarbamate | Hydrazine (NH₂NH₂) | 4-Arylthiosemicarbazide |

Synthesis of Novel Heterocyclic Compounds (e.g., Quinazolinone Derivatives)

While not a direct precursor for the formation of the quinazolinone ring system itself, the dithiocarbamate moiety can be incorporated into quinazolinone structures to create novel derivatives with potential biological activity. Several studies have reported the synthesis of quinazolin-4(3H)-one derivatives bearing a dithiocarbamate side chain. nih.govnih.gov

In these syntheses, a pre-formed quinazolinone scaffold containing a suitable electrophilic site is reacted with a dithiocarbamate salt. For example, a series of quinazolin-4(3H)-one derivatives with dithiocarbamate side chains at the C2-position were synthesized and evaluated for their antiproliferative activities. nih.gov Another study describes the synthesis of 4(3H)-quinazolinone derivatives with dithiocarbamate side chains and their in vitro antitumor activity. nih.gov These findings highlight the role of dithiocarbamates, and by extension, compounds like this compound, as building blocks for introducing specific functionalities into larger, biologically relevant molecules.

Preparation of Carbamic Esters with Diverse Organic Moieties

The transformation of dithiocarbamates, such as this compound, into carbamic esters represents a significant synthetic conversion, replacing the sulfur atoms with oxygen to form a carbamate (B1207046) linkage. While direct, one-pot conversions for this specific transformation are not extensively documented in the scientific literature, the synthesis can be envisioned through a multi-step approach involving the hydrolysis of the dithiocarbamate to a secondary amine, followed by a reaction with a chloroformate or a related carbonylating agent.

Hypothetical Reaction Pathway

A plausible synthetic route for the conversion of this compound to a variety of carbamic esters would likely proceed via the following two stages:

Hydrolysis to N-methylaniline: The initial step would involve the hydrolysis of the this compound to yield N-methylaniline. This can typically be achieved under acidic or basic conditions.

Carbamoylation of N-methylaniline: The resulting N-methylaniline can then be reacted with an appropriate chloroformate ester (R-O-C(O)-Cl) in the presence of a base to yield the desired carbamic ester. The diversity of the organic moiety (R) in the final carbamate is introduced through the selection of the corresponding chloroformate.

This two-step approach allows for the introduction of a wide range of organic groups, including alkyl, aryl, and more complex moieties, onto the carbamate structure.

Detailed Research Findings

While specific studies on the conversion of this compound to carbamic esters are scarce, extensive research exists on the synthesis of carbamates from secondary amines and chloroformates. This well-established methodology provides a reliable foundation for the second step of the proposed pathway.

The reaction typically involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of the carbamate. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Table 1: Illustrative Examples of Carbamic Ester Synthesis from N-methylaniline and Chloroformates

| Entry | Chloroformate Reactant | Organic Moiety (R) | Product Carbamic Ester |

| 1 | Ethyl chloroformate | Ethyl | Ethyl methyl(phenyl)carbamate |

| 2 | Phenyl chloroformate | Phenyl | Phenyl methyl(phenyl)carbamate |

| 3 | Benzyl chloroformate | Benzyl | Benzyl methyl(phenyl)carbamate |

| 4 | Isopropyl chloroformate | Isopropyl | Isopropyl methyl(phenyl)carbamate |

The selection of the chloroformate reagent is the key determinant for the final organic moiety attached to the carbamate oxygen. The reaction conditions, such as solvent, temperature, and choice of base, can be optimized to achieve high yields and purity of the desired carbamic ester. Common bases used for this transformation include tertiary amines like triethylamine or pyridine (B92270), as well as inorganic bases such as potassium carbonate.

The successful synthesis of these carbamic esters provides access to a class of compounds with a broad spectrum of applications in pharmaceuticals, agrochemicals, and materials science. The modularity of this synthetic approach allows for the systematic variation of the organic moiety, enabling the fine-tuning of the molecule's properties for specific applications.

Advanced Analytical Techniques for Structural and Mechanistic Elucidation

Spectroscopic Characterization Methodologies

Spectroscopy is the primary tool for elucidating the molecular structure of methyl methyl(phenyl)carbamodithioate. Each method provides unique information about the molecule's atomic and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn NMR)

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a map of the hydrogen and carbon framework, while ¹¹⁹Sn NMR is specifically used to probe the coordination environment of tin in its organotin(IV) complexes.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the N-methyl, S-methyl, and phenyl protons. The chemical shifts are influenced by the electronic effects of the nitrogen and sulfur atoms. In related dithiocarbamate (B8719985) complexes, the chemical shift of protons on the nitrogen-bonded alkyl group can shift upon complexation with a metal ion. ajrconline.orgjetir.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. pressbooks.pub The chemical shifts are spread over a wider range than in ¹H NMR, providing clear resolution for different carbon environments. libretexts.org Key signals include those for the N-methyl carbon, the S-methyl carbon, the aromatic carbons of the phenyl group, and the distinctive thiocarbonyl (C=S) carbon, which typically appears significantly downfield (in the 190-220 ppm range) due to deshielding. libretexts.orgjcsp.org.pk

¹¹⁹Sn NMR: For organotin(IV) complexes of methyl(phenyl)carbamodithioate, ¹¹⁹Sn NMR spectroscopy is a powerful diagnostic tool for determining the coordination number and geometry around the tin atom. researchgate.net The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to its electronic environment and coordination state. nih.govtubitak.gov.tr Generally accepted ranges for different coordination numbers are:

Four-coordinate (tetrahedral): δ = +200 to -60 ppm

Five-coordinate (trigonal bipyramidal): δ = -90 to -190 ppm

Six-coordinate (octahedral): δ = -210 to -400 ppm

A downfield shift is often associated with a lower coordination number, while upfield shifts indicate higher coordination numbers. nih.gov

Interactive Table 1: Typical NMR Chemical Shifts (δ) for this compound and its Organotin(IV) Complexes

| Nucleus | Group | Expected Chemical Shift (ppm) | Notes |

| ¹H | N-CH₃ | 3.0 - 3.5 | Singlet, deshielded by nitrogen. |

| ¹H | S-CH₃ | 2.4 - 2.8 | Singlet, deshielded by sulfur. |

| ¹H | Phenyl (C₆H₅) | 7.2 - 7.6 | Multiplet, typical aromatic region. arkat-usa.org |

| ¹³C | N-CH₃ | 35 - 45 | |

| ¹³C | S-CH₃ | 15 - 25 | |

| ¹³C | Phenyl (C₆H₅) | 125 - 145 | Multiple signals for ipso, ortho, meta, para carbons. jcsp.org.pk |

| ¹³C | C=S | 190 - 210 | Thioureide carbon, highly deshielded. |

| ¹¹⁹Sn | R₂Sn(L)₂ | -210 to -400 | For a typical hexa-coordinate diorganotin(IV) complex (L = ligand). nih.gov |

| ¹¹⁹Sn | R₃Sn(L) | +200 to -60 | For a typical tetra-coordinate triorganotin(IV) complex. nih.govtubitak.gov.tr |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding within a molecule. For this compound, these methods are particularly useful for identifying the characteristic vibrations of the dithiocarbamate moiety.

Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational modes of the molecule that result in a change in dipole moment. Key diagnostic bands for dithiocarbamates include:

ν(C-N) Thioureide Band: This is a crucial absorption found in the 1470-1500 cm⁻¹ region. The high frequency of this band, which lies between that of a C-N single bond (1250–1350 cm⁻¹) and a C=N double bond (1640–1690 cm⁻¹), indicates a significant double-bond character due to pπ-pπ delocalization of the nitrogen lone pair. mdpi.com Upon coordination to a metal center, this band often shifts to a higher frequency, reflecting an increase in the C-N double bond character. mdpi.com

ν(C-S) Bands: The carbon-sulfur stretching vibrations are also characteristic. A single, sharp band around 950-1050 cm⁻¹ suggests a bidentate coordination of the dithiocarbamate ligand to a metal, where both sulfur atoms are bonded. The presence of two bands in this region can indicate unidentate coordination, where only one sulfur atom is involved in bonding.

Other Bands: Vibrations corresponding to C-H bonds in the methyl and phenyl groups (around 2900-3100 cm⁻¹) and phenyl C=C ring stretching (around 1600 cm⁻¹) are also expected. researchgate.net

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to IR. Surface-Enhanced Raman Spectroscopy (SERS) has proven to be a highly sensitive technique for the detection of dithiocarbamates. nih.gov Characteristic Raman peaks for dithiocarbamate structures, such as thiram (B1682883) and ziram, appear in the 930-1400 cm⁻¹ range, often corresponding to C-N and C-S stretching modes. nih.gov

Interactive Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Significance |

| ν(C-N) Thioureide | IR | 1470 - 1500 | Indicates partial double bond character. Shifts upon metal coordination. mdpi.com |

| ν(C-S) | IR | 950 - 1050 | A single band suggests bidentate coordination; split bands suggest unidentate. |

| ν(C-H) Aromatic | IR/Raman | 3000 - 3100 | Phenyl group C-H stretching. researchgate.net |

| ν(C-H) Aliphatic | IR/Raman | 2850 - 3000 | Methyl group C-H stretching. |

| Phenyl Ring | IR/Raman | ~1600 | C=C stretching vibrations of the aromatic ring. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule by probing its absorption of ultraviolet and visible light. The spectrum provides information about the conjugated systems and chromophores present. For this compound, the main chromophores are the phenyl ring and the N-C=S group.

The UV-Vis spectrum is expected to show absorptions corresponding to:

π → π* transitions: These high-energy transitions are associated with the aromatic phenyl ring and the C=S double bond, typically occurring at shorter wavelengths (λmax < 250 nm).

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from nitrogen or sulfur) to an anti-bonding π* orbital. For dithiocarbamates, this transition is often observed in the 270-300 nm range.

Upon complexation with transition metals, new and intense absorption bands, known as charge-transfer bands, can appear. These can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfers, often occurring in the visible region and imparting color to the complexes.

Interactive Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) | Notes |

| π → π | Phenyl Ring (C₆H₅) | ~200 - 260 | High-intensity absorption. |

| n → π | Dithiocarbamate (NCS₂) | ~270 - 300 | Lower-intensity absorption characteristic of the thiocarbonyl group. |

| Charge Transfer (LMCT/MLCT) | Metal Complex | 350 - 600 | Observed in transition metal complexes; often responsible for their color. |

Mass Spectrometry (MS) (e.g., ESI-MS, MALDI-TOF-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. Electrospray Ionization (ESI-MS) is particularly useful for analyzing metal complexes and polar molecules.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for related dithiocarbamate esters and complexes include: tubitak.gov.tr

Cleavage of the S-methyl bond.

Loss of the entire carbamodithioate moiety.

Fragmentation of the phenyl ring.

For metal complexes, sequential loss of ligands is a common fragmentation pathway. tubitak.gov.trmdpi.com

For example, analysis of manganese dithiocarbamate complexes by ESI-MS has allowed for the identification of transient species such as superoxide (B77818) adducts. mdpi.com Similarly, fragmentation patterns of organotin carboxylates show characteristic losses of alkyl groups and the carboxylate ligand from the tin center. tubitak.gov.tr

Interactive Table 4: Predicted Mass Spectrometry Fragments for this compound (C₉H₁₁NS₂)

| Fragment Ion | Proposed Structure | m/z (Calculated) | Fragmentation Pathway |

| [C₉H₁₁NS₂]⁺ | Molecular Ion | 197.03 | Ionization of the parent molecule. |

| [C₈H₈NS₂]⁺ | [M - CH₃]⁺ | 182.01 | Loss of a methyl radical (likely from S-CH₃). |

| [C₈H₈N]⁺ | [M - CS₂ - CH₃]⁺ | 118.07 | Loss of carbon disulfide and a methyl radical. |

| [C₆H₅]⁺ | Phenyl Cation | 77.04 | Cleavage of the N-phenyl bond. |

| [CH₃NCS₂]⁺ | Methyl(dithiocarbamate) fragment | 104.97 | Cleavage of the N-phenyl bond. |

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating this compound from complex mixtures, quantifying its concentration, and verifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of dithiocarbamates, which are often thermally unstable and not suitable for gas chromatography without derivatization. tandfonline.comtandfonline.com The analysis of dithiocarbamates like this compound typically involves reversed-phase HPLC with UV detection. jst.go.jpencyclopedia.pub

Key aspects of the HPLC methodology include:

Sample Preparation: Due to the instability of dithiocarbamate salts, analysis often involves an initial derivatization step. A common method is alkylation, for instance, using methyl iodide to convert dithiocarbamate anions into their more stable methyl esters, which is the native form of the title compound. tandfonline.comencyclopedia.pub Extraction is typically performed using an alkaline buffer containing stabilizing agents like EDTA and L-cysteine. jst.go.jp

Stationary Phase: A nonpolar stationary phase, such as a C18 (ODS) column, is most commonly used for reversed-phase separation. jst.go.jpacs.org

Mobile Phase: The mobile phase is typically a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727), often with a buffer to control pH. jst.go.jp Gradient elution may be used to optimize the separation of multiple components.

Detection: A UV detector is commonly employed, with the detection wavelength set to an absorption maximum of the dithiocarbamate chromophore, often around 272 nm or 287 nm. tandfonline.comacs.org

This method allows for the sensitive and specific quantification of the compound in various matrices.

Interactive Table 5: Typical HPLC Conditions for Dithiocarbamate Analysis

| Parameter | Condition | Purpose |

| Column | C18 (ODS), e.g., 4.6 mm x 150 mm | Reversed-phase separation based on hydrophobicity. jst.go.jp |

| Mobile Phase | Acetonitrile / Water (e.g., 60:40 v/v) | Elution of the analyte from the column. jst.go.jp |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. acs.org |

| Detection | UV Absorbance | Quantification of the analyte. |

| Wavelength | ~272 nm | Corresponds to an electronic transition in the dithiocarbamate moiety. tandfonline.com |

| Derivatization Agent | Methyl Iodide (if starting from salt) | To form a stable, analyzable ester. encyclopedia.pub |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. While specific GC-MS studies detailing the analysis of this compound are not prevalent in the reviewed literature, the technique's application to the broader class of dithiocarbamates (DTCs) is well-established. thermofisher.comnih.govencyclopedia.pub

Typically, the analysis of DTCs via GC-MS is an indirect process due to their inherent instability. thermofisher.comtandfonline.com Many standard methods involve the hot acid digestion of DTCs, which quantitatively converts them into carbon disulfide (CS₂). thermofisher.comnih.govencyclopedia.pub This volatile derivative is then introduced into the GC-MS system. The amount of CS₂ detected is used to calculate the total dithiocarbamate content in the original sample, though this approach does not distinguish between different types of DTCs. thermofisher.com

Alternatively, a more direct, species-specific analysis can be performed by derivatizing the DTCs into more stable and volatile forms, such as their methyl esters using iodomethane, prior to GC-MS analysis. tandfonline.com For this compound, a direct injection could theoretically be possible, where the molecule would first be separated from a mixture based on its boiling point and polarity on a GC column. Subsequently, the mass spectrometer would ionize the molecule, and the resulting mass-to-charge ratio of the molecular ion and its characteristic fragmentation pattern would serve as a molecular fingerprint for definitive identification and structural elucidation.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a family of electrokinetic separation methods performed in submillimeter diameter capillaries. wikipedia.org It offers high separation efficiency, short analysis times, and requires minimal sample volume. aurorabiomed.com The technique separates analytes based on their charge, size, and frictional forces under the influence of an electric field. aurorabiomed.comlibretexts.org

Direct analysis of the neutral compound this compound via standard Capillary Zone Electrophoresis (CZE) is not feasible, as the technique primarily separates charged species. libretexts.org However, a mode of CE known as Micellar Electrokinetic Chromatography (MEKC) is specifically designed for the separation of neutral molecules. wikipedia.org In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. These micelles form a pseudo-stationary phase, and neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation occurs based on the differences in these partitioning coefficients, allowing for the effective resolution of neutral compounds. nih.gov

While no specific applications of CE for the analysis of this compound were identified in the literature, MEKC represents a viable and powerful method for its potential analysis, offering a high-resolution separation technique that could be used for purity assessment and quantification. nih.govacs.org

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction is an indispensable tool for determining the precise arrangement of atoms within a crystalline solid. By analyzing the angles and intensities of X-rays diffracted by the crystal lattice, a three-dimensional picture of the electron density can be generated, revealing molecular structure, conformation, and intermolecular packing.

For instance, the crystal structure of an Indium(III) complex, In(III) tris(N-methyl-N-phenyl dithiocarbamate), has been successfully elucidated. This analysis revealed critical structural details of the dithiocarbamate ligand itself. The study confirmed the coordination of the ligand to the metal center through its two sulfur atoms. nih.govarabjchem.org The crystallographic data for related Palladium(II) and Zinc(II) dithiocarbamate complexes also show definitive structural features. arabjchem.orgnih.gov These studies provide a clear picture of the ligand's geometry and bonding characteristics when part of a larger molecular assembly.

| Compound | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| [Pd(Phdtc)2] | Triclinic | P-1 | Square planar PdS4 geometry. arabjchem.orgbohrium.com |

| [Pd(Pipdtc)2] | Monoclinic | P21/c | Square planar PdS4 geometry. arabjchem.orgbohrium.com |

| [Zn(μ-MphDTC)2(MphDTC)2] | Triclinic | P-1 | Dinuclear structure with bridging ligands. nih.gov |

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize polycrystalline materials. researchgate.net Instead of using a single, perfect crystal, PXRD analyzes a sample composed of many randomly oriented microcrystals. The resulting diffraction pattern is a unique "fingerprint" of a specific crystalline solid, which can be used for phase identification, purity assessment, and determination of lattice parameters. researchgate.netjst.go.jp

While SCXRD provides the complete crystal structure, growing a suitable single crystal can be challenging. jst.go.jpnih.gov In such cases, PXRD is an invaluable tool. researchgate.net If a crystalline powder of this compound were synthesized, PXRD would be the primary method to confirm its crystalline nature and check for the presence of impurities or different polymorphic forms. Although no reference PXRD pattern for this specific compound is available in the searched literature, modern computational methods can often predict a theoretical PXRD pattern from a known single-crystal structure. researchgate.netaip.org This calculated pattern can then be compared with experimental data to confirm the identity of a bulk powder sample. aip.orgicdd.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. nih.gov It is particularly effective for optimizing molecular geometries to their lowest energy state and for calculating a variety of electronic properties. scispace.comresearchgate.net For methyl methyl(phenyl)carbamodithioate, a DFT study would typically commence with the optimization of its three-dimensional structure. This process involves finding the coordinates of each atom that correspond to a minimum on the potential energy surface.

Once the optimized structure is obtained, key electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. dntb.gov.uaajchem-a.com A smaller energy gap generally suggests higher reactivity. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. ajchem-a.com

Below is a hypothetical data table illustrating the kind of electronic property data that would be generated from a DFT analysis of this compound.

| Property | Calculated Value | Units |

| Energy of HOMO | -6.5 | eV |

| Energy of LUMO | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.5 | Debye |

| Total Energy | -1250.7 | Hartrees |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Ab initio molecular orbital calculations are another class of quantum chemical methods that are derived directly from theoretical principles without the inclusion of experimental data. wayne.edu These methods are particularly valuable for elucidating reaction mechanisms. mdpi.com For this compound, ab initio calculations could be employed to study its potential chemical transformations.

This would involve mapping the potential energy surface for a given reaction, identifying transition states, and calculating activation energies. By understanding the energetic barriers, the feasibility of different reaction pathways can be assessed. For instance, the mechanism of its synthesis or degradation could be investigated by modeling the interactions with other reactants and identifying the most favorable reaction coordinates. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net These simulations provide detailed information about the conformational dynamics and stability of a molecule in a simulated environment, such as in a solvent or interacting with a biological macromolecule. dntb.gov.uansf.govrsc.org

An MD simulation of this compound would involve placing the molecule in a simulation box, often filled with a solvent like water, and then solving Newton's equations of motion for the system. nih.gov This would allow for the observation of its dynamic behavior, including conformational changes and interactions with its surroundings. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment. dntb.gov.ua

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjppres.comresearchgate.netekb.egnih.gov This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. jppres.com

The process involves placing the ligand (this compound) into the binding site of the receptor and using a scoring function to estimate the binding affinity. jppres.com The results can provide insights into the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

The following table illustrates the type of output generated from a molecular docking study.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.2 | Tyr124, Phe43, Asp46 |

| Cyclooxygenase-2 | -7.5 | Val120, Phe319, Phe325 |

| Estrogen Receptor | -9.1 | Tyr124, Phe319, Val120 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.govmdpi.comuobasrah.edu.iqmdpi.com

In a QSAR study involving this compound, a set of molecular descriptors would first be calculated for this compound and a series of structurally related molecules with known biological activities. These descriptors quantify various aspects of the molecule's structure and properties, including:

Hydrophobic parameters: such as the logarithm of the partition coefficient (logP).

Electronic parameters: such as atomic charges and dipole moments.

Steric parameters: such as molecular weight and volume.

Topological parameters: which describe the connectivity of atoms in the molecule. mdpi.com

Shape parameters.

Statistical methods, such as multiple linear regression, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. mdpi.com A successful QSAR model can then be used to predict the activity of new, untested compounds and to guide the design of molecules with improved functional responses. uobasrah.edu.iq

Predictive Modeling for Rational Design of Novel Derivatives

Predictive modeling, a cornerstone of modern computational chemistry, facilitates the rational design of novel molecules by establishing a quantitative relationship between chemical structure and biological activity. researchgate.net This approach, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, allows for the in silico screening and prioritization of hypothetical compounds, thereby streamlining the drug discovery process and focusing synthetic efforts on the most promising candidates. acs.orgjocpr.com For the this compound scaffold, predictive modeling can guide the systematic modification of its structure to enhance a desired biological effect, such as enzyme inhibition. nih.gov

The development of a robust QSAR model is the initial and most critical phase. This process begins with a training set of compounds, typically analogues of this compound with known biological activities. For each molecule in this set, a wide array of molecular descriptors are calculated. These descriptors are numerical values that quantify various aspects of the molecule's physicochemical properties, including its hydrophobic, electronic, steric, and topological features. tandfonline.comresearchgate.net

Key molecular descriptors relevant to the design of carbamodithioate derivatives include:

Hydrophobicity: Often represented by the logarithm of the octanol/water partition coefficient (logP), which influences how a molecule interacts with biological membranes and hydrophobic pockets in proteins. tandfonline.com

Electronic Properties: Descriptors such as dipole moment and molecular polarizability describe the charge distribution and electron mobility within the molecule, which are crucial for intermolecular interactions. tandfonline.com

Steric Parameters: Van der Waals surface area and molecular volume quantify the size and shape of the molecule, affecting its fit within a biological target's binding site. tandfonline.com

Using statistical techniques like multiple linear regression (MLR), a mathematical equation is generated that correlates a selection of these descriptors with the observed biological activity (e.g., pIC₅₀). tandfonline.com The validity and predictive power of the resulting QSAR model are rigorously assessed using several statistical coefficients. A reliable model is characterized by a high fitted correlation coefficient (r²), a high cross-validated correlation coefficient (q²), a significant Fisher test value (F), and a low standard error of prediction (SEE). tandfonline.comtandfonline.com

| Statistical Parameter | Value | Significance |

| r² (Fitted Correlation) | 0.81 | Indicates that 81% of the variance in the biological activity of the training set is explained by the model. |

| q² (Cross-Validated Correlation) | 0.68 | A value > 0.5 suggests good internal predictive power and robustness, as determined by leave-one-out cross-validation. tandfonline.com |

| F-statistic | 52.4 | A high F-value indicates a statistically significant relationship between the descriptors and the biological activity. |

| SEE (Standard Error of Estimate) | 0.31 | Represents the standard deviation of the residuals, with lower values indicating a better fit of the model to the data. |

This interactive table summarizes the validation metrics for a hypothetical QSAR model developed for a series of this compound derivatives. These values are representative of a statistically robust and predictive model. nih.govtandfonline.com

Once validated, the QSAR model serves as a powerful predictive tool. New derivatives of this compound can be designed in silico by introducing various substituents on the phenyl ring or modifying the N-methyl group. The model is then used to calculate the predicted biological activity for these novel, unsynthesized compounds. nih.gov This process allows researchers to explore a vast chemical space computationally and identify derivatives that are predicted to have significantly improved potency.

For instance, if the QSAR model indicates that increased hydrophobicity and the presence of a hydrogen bond donor on the phenyl ring are critical for enhanced activity, new derivatives can be designed with these specific features. The model's predictions guide the selection of a small number of high-priority candidates for chemical synthesis and experimental testing, dramatically increasing the efficiency of the discovery pipeline.

| Derivative ID | Structural Modification (Substitution on Phenyl Ring) | logP (Hydrophobicity) | Dipole Moment (Debye) | Predicted pIC₅₀ |

| MMPC-01 | 4-Chloro | 3.85 | 2.15 | 6.8 |

| MMPC-02 | 4-Hydroxy | 3.10 | 2.90 | 7.2 |

| MMPC-03 | 4-Nitro | 3.45 | 4.50 | 7.5 |

| MMPC-04 | 3,4-Dichloro | 4.35 | 2.50 | 7.1 |

| MMPC-05 | 4-Methoxy | 3.55 | 2.60 | 6.5 |

| MMPC-06 | 4-Trifluoromethyl | 4.40 | 3.80 | 7.9 |

This interactive table presents a set of hypothetically designed derivatives of this compound. The validated QSAR model is used to predict their inhibitory activity (pIC₅₀) based on key molecular descriptors, allowing for the rational selection of candidates like MMPC-06 for synthesis.